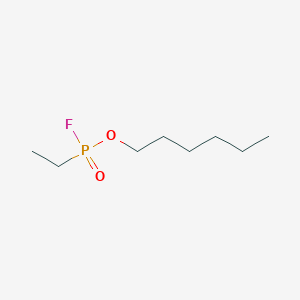
Hexyl ethylphosphonofluoridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of hexyl ethylphosphonofluoridate typically involves the reaction of hexyl alcohol with ethylphosphonofluoridate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Hexyl ethylphosphonofluoridate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Hexyl ethylphosphonofluoridate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of hexyl ethylphosphonofluoridate involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by forming covalent bonds with the active sites, leading to the disruption of normal biochemical pathways . This compound’s effects are mediated through its ability to interfere with the function of key proteins and enzymes.
Comparación Con Compuestos Similares
Hexyl ethylphosphonofluoridate can be compared with other similar organophosphorus compounds, such as:
Ethyl ethylphosphonofluoridate: Similar in structure but with different alkyl groups.
Methyl ethylphosphonofluoridate: Contains a methyl group instead of a hexyl group.
Butyl ethylphosphonofluoridate: Contains a butyl group instead of a hexyl group.
The uniqueness of this compound lies in its specific alkyl chain length, which can influence its reactivity and interactions with other molecules.
Propiedades
Número CAS |
135445-19-1 |
|---|---|
Fórmula molecular |
C8H18FO2P |
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
1-[ethyl(fluoro)phosphoryl]oxyhexane |
InChI |
InChI=1S/C8H18FO2P/c1-3-5-6-7-8-11-12(9,10)4-2/h3-8H2,1-2H3 |
Clave InChI |
ZYXRWBNFAGZKON-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOP(=O)(CC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopentane, 1,1'-[2-methoxy-1-(methoxymethyl)ethylidene]bis-](/img/structure/B14284290.png)
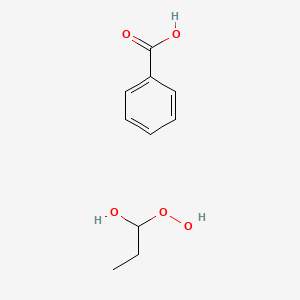

![5-(Nonafluorobutyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14284314.png)
![6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14284326.png)
![Methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B14284327.png)
![Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14284328.png)

![3-(Trimethylsilyl)[1,1'-biphenyl]-2-yl diethylcarbamate](/img/structure/B14284333.png)
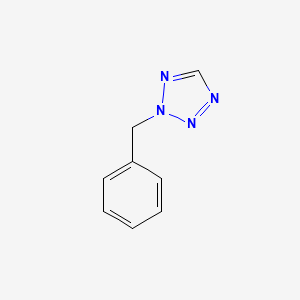
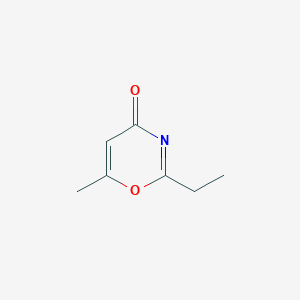
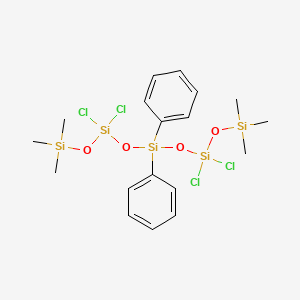
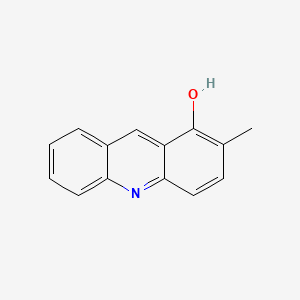
![Thieno[3,2-g]quinoline-4,9-dione](/img/structure/B14284361.png)
